![molecular formula C12H20O B14263603 1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one CAS No. 131515-36-1](/img/structure/B14263603.png)
1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Pentylbicyclo[111]pentan-1-yl)ethan-1-one is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at specific positions. One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another practical approach involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often relies on scalable synthetic methods such as carbene insertion and radical addition. These methods are favored due to their efficiency and ability to produce large quantities of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of functional groups with new groups .
Aplicaciones Científicas De Investigación
1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)ethanone: This compound has a hydroxyl group instead of a pentyl group, leading to different chemical properties and reactivity.
1-{3-Acetylbicyclo[1.1.1]pentan-1-yl}ethan-1-one: This compound features an acetyl group, which affects its chemical behavior and applications.
tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate: This compound contains an amino group, making it suitable for different biological applications.
Uniqueness
1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one stands out due to its pentyl group, which imparts unique chemical and physical properties.
Propiedades
Número CAS |
131515-36-1 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
1-(3-pentyl-1-bicyclo[1.1.1]pentanyl)ethanone |
InChI |
InChI=1S/C12H20O/c1-3-4-5-6-11-7-12(8-11,9-11)10(2)13/h3-9H2,1-2H3 |
Clave InChI |
XEXWCBUDMVCDCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC12CC(C1)(C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


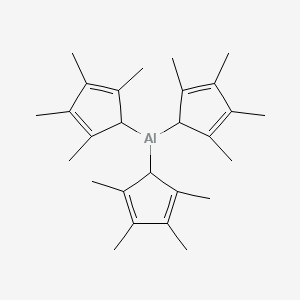

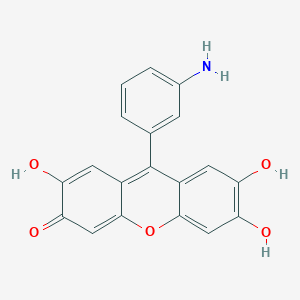
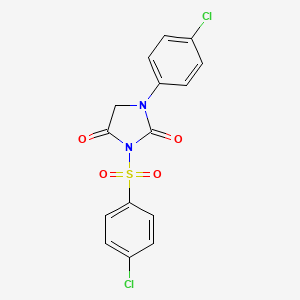
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
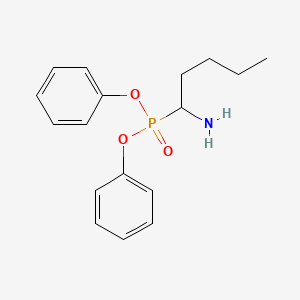
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)


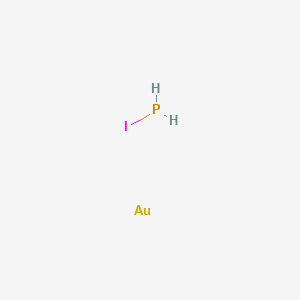


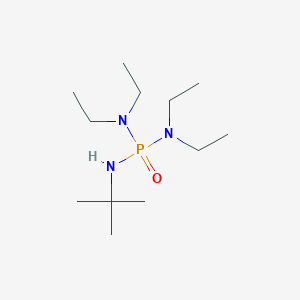
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
